Serotonin-13C215N
Description
Serotonin-13C₂15N is a stable isotope-labeled analog of serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in regulating mood, appetite, and sleep. This compound is specifically labeled with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, making it a valuable tool for quantitative metabolic and pharmacokinetic studies. Unlike its non-labeled counterpart, the isotopic labeling allows precise tracking of serotonin in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Its primary applications include:
- Metabolic pathway tracing: Monitoring serotonin turnover and degradation in vivo.
- Quantitative analysis: Serving as an internal standard for MS-based assays to improve accuracy .
- Drug development: Studying interactions between serotonin and receptor subtypes (e.g., 5-HT receptors) without isotopic interference .
Properties
Molecular Formula |
C₈¹³C₂H₁₂N¹⁵NO |
|---|---|
Molecular Weight |
179.19 |
Synonyms |
3-(2-Aminoethyl-13C215N)-1H-indol-5-ol; 5-Hydroxytryptamine-13C215N; Hippophaine-13C215N; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Composition and Structural Features
The table below compares Serotonin-13C₂15N with structurally or isotopically related compounds:
| Compound | Isotopic Label | Molecular Weight | Key Applications | Isotopic Purity | Key Features |
|---|---|---|---|---|---|
| Serotonin-13C₂15N | 13C₂, 15N | 176.13 g/mol¹ | Metabolic tracing, MS/NMR standards | ≥98%² | Minimal metabolic perturbation |
| Serotonin-d4 | D4 (deuterium) | 180.21 g/mol³ | Pharmacokinetic studies, receptor binding | ≥98% | Alters pharmacokinetics due to deuteration |
| Hypoxanthine-13C₂15N | 13C₂, 15N | 139.09 g/mol⁴ | Lipid metabolism, nucleic acid research | ≥98% | Used in purine metabolism studies |
| S-(1,2-Dichlorovinyl)-Glutathione-13C₂15N | 13C₂, 15N | 408.68 g/mol⁵ | Toxicity studies, glutathione pathway analysis | ≥95% | Models detoxification mechanisms |
¹Calculated based on formula C₁₀H₁₂N₂O·HCl.
²Typical purity for isotope-labeled standards .
³Derived from deuterated analogs in .
⁴From Hypoxanthine-13C₂15N specifications .
⁵Estimated from structural data .
Analytical Performance
- NMR Spectroscopy: Serotonin-13C₂15N exhibits distinct 13C and 15N NMR shifts compared to non-labeled serotonin. For example, the 13C-labeled carbons (positions 2 and 5 in the indole ring) show upfield shifts of 1.2–2.5 ppm, enabling unambiguous identification .
- Mass Spectrometry: The isotopic enrichment reduces background noise in MS, improving sensitivity for low-abundance serotonin metabolites .
Pharmacological and Metabolic Differences
- Deuterated vs. 13C/15N-Labeled Serotonin :
- Hypoxanthine-13C₂15N : Unlike serotonin analogs, this compound is used in purine metabolism research, highlighting the versatility of 13C/15N labels across biomolecules .
Research Implications
Serotonin-13C₂15N addresses key limitations of deuterated or non-isotopic analogs by enabling precise metabolic studies without perturbing reaction kinetics. Its use in receptor binding assays (e.g., 5-HT receptor subtypes) provides insights into serotonin’s role in neurological disorders, such as depression and anxiety . Future applications may include multi-isotope labeling (e.g., 13C/15N/2H) for advanced tracer studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
